molecular formula C16H19N3O3S B6649763 1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone

1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B6649763
M. Wt: 333.4 g/mol
InChI Key: FLIDDKZLAIJUSF-UHFFFAOYSA-N
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Description

1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone is a complex organic compound with a unique structure that includes an isoquinoline moiety and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone typically involves multiple steps, starting with the preparation of the isoquinoline and diazepane intermediates. The key steps include:

    Formation of Isoquinoline Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Diazepane Ring: The diazepane ring is formed through a series of nucleophilic substitution reactions.

    Sulfonylation: The isoquinoline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base.

    Coupling Reaction: Finally, the diazepane intermediate is coupled with the sulfonylated isoquinoline under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoquinoline and diazepane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane
  • 4-(Isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol
  • 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one

Uniqueness

1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoquinoline and diazepane moieties, along with the sulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13(20)18-8-3-9-19(11-10-18)23(21,22)16-5-2-4-14-12-17-7-6-15(14)16/h2,4-7,12H,3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIDDKZLAIJUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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